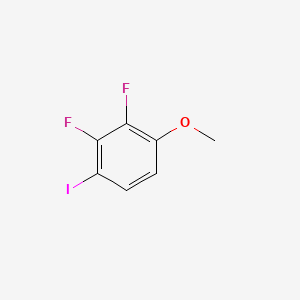

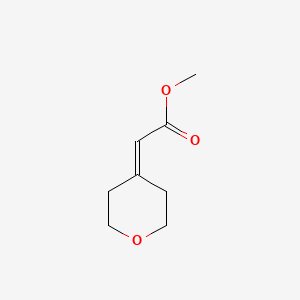

Methyl 2-(oxan-4-ylidene)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

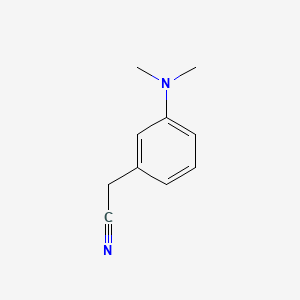

Methyl 2-(oxan-4-ylidene)acetate is an organic chemical compound with the molecular formula C8H12O31. Its molecular weight is 156.1811.

Synthesis Analysis

The synthesis of Methyl 2-(oxan-4-ylidene)acetate is not explicitly mentioned in the search results. However, a related compound, Methyl 2-(oxetan-3-ylidene)acetate, was synthesized by treating various (N-Boc-cycloaminyl)amines2.Molecular Structure Analysis

The molecular structure of Methyl 2-(oxan-4-ylidene)acetate is not explicitly mentioned in the search results. However, a related compound, ethyl 2-(oxan-4-ylidene)acetate, has a molecular formula of CHO and an average mass of 170.206 Da3.Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2-(oxan-4-ylidene)acetate are not detailed in the search results. However, a related compound, Methyl 2-(oxetan-3-ylidene)acetate, was treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds2.Physical And Chemical Properties Analysis

The specific physical and chemical properties of Methyl 2-(oxan-4-ylidene)acetate are not detailed in the search results.科学研究应用

Summary of the Application

“Methyl 2-(oxan-4-ylidene)acetate” is used in the synthesis of new azetidine and oxetane amino acid derivatives. These derivatives are created through the Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .

Methods of Application or Experimental Procedures

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines. “Methyl 2-(oxetan-3-ylidene)acetate” was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .

Summary of the Results or Outcomes

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

2. Synthesis of Methyl Acetate

Summary of the Application

“Methyl 2-(oxan-4-ylidene)acetate” is used in the production of methyl acetate, which has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents .

Methods of Application or Experimental Procedures

Methyl acetate is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .

Summary of the Results or Outcomes

The optimal conversion to methyl acetate of 98.76% was obtained at: microwave power 577.47 W, methanol to acetic acid ratio of 1.19:1, concentration of catalyst 4.08%, and esterification time 24.45 min .

安全和危害

The safety data sheet for Methyl 2-(oxan-4-ylidene)acetate is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures.

未来方向

The future directions for the use or study of Methyl 2-(oxan-4-ylidene)acetate are not explicitly mentioned in the search results. However, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids2. This suggests potential future directions in the synthesis of new compounds using Methyl 2-(oxan-4-ylidene)acetate.

属性

IUPAC Name |

methyl 2-(oxan-4-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLUJWIFSPCQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712418 |

Source

|

| Record name | Methyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(oxan-4-ylidene)acetate | |

CAS RN |

138302-49-5 |

Source

|

| Record name | Methyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)